molecular formula C21H20O5 B11156416 ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B11156416
M. Wt: 352.4 g/mol
InChI Key: OVIQADPZIJPFLH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate stands out due to its unique ester linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate

InChI

InChI=1S/C21H20O5/c1-3-18(21(23)24-4-2)25-15-10-11-16-17(14-8-6-5-7-9-14)13-20(22)26-19(16)12-15/h5-13,18H,3-4H2,1-2H3

InChI Key

OVIQADPZIJPFLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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